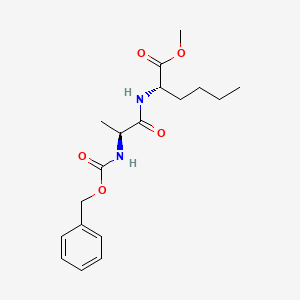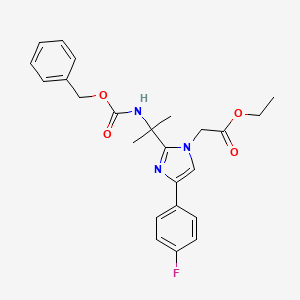
Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(((ベンジルオキシ)カルボニル)アミノ)プロパン-2-イル)-4-(4-フルオロフェニル)-1H-イミダゾール-1-イル)酢酸エチルは、ベンジルオキシカルボニル保護アミノ基、フルオロフェニル基、およびイミダゾール環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(2-(2-(((ベンジルオキシ)カルボニル)アミノ)プロパン-2-イル)-4-(4-フルオロフェニル)-1H-イミダゾール-1-イル)酢酸エチルの合成は、通常、複数のステップを伴います。
イミダゾール環の形成: イミダゾール環は、グリオキサール、ホルムアルデヒド、およびアンモニアまたは第一級アミンの縮合によって合成できます。
フルオロフェニル基の導入: このステップでは、イミダゾール環上の水素原子をフルオロフェニル基で置換しますが、多くの場合、パラジウム触媒によるクロスカップリング反応を使用します。
アミノ基の保護: アミノ基は、ベンジルオキシカルボニルクロリド(Cbz-Cl)を使用して保護され、後続のステップで不要な反応を防ぎます。
エステル化: 最後のステップでは、酸触媒の存在下で、カルボン酸基をエタノールでエステル化します。
工業生産方法
この化合物の工業生産は、収率、純度、およびコスト効率を最適化しながら、大規模で同様の合成経路に従う可能性があります。連続フロー化学や自動合成などの技術は、効率を高めるために使用される可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンジルオキシカルボニル保護アミノ基で酸化反応を受ける可能性があります。
還元: 還元反応は、イミダゾール環またはフルオロフェニル基を標的にできます。
置換: 求核置換反応は、フルオロフェニル基またはエステル基で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)やパラジウム触媒の存在下での水素ガス(H₂)などの還元剤がしばしば使用されます。
置換: メトキシナトリウム(NaOMe)やエトキシナトリウム(NaOEt)などの求核剤を使用できます。
主要な生成物
これらの反応の主要な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸誘導体をもたらす可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
2-(2-(2-(((ベンジルオキシ)カルボニル)アミノ)プロパン-2-イル)-4-(4-フルオロフェニル)-1H-イミダゾール-1-イル)酢酸エチルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学的巨大分子の潜在的な相互作用について研究されています。
医学: 医薬品の中間体または有効成分としての可能性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
2-(2-(2-(((ベンジルオキシ)カルボニル)アミノ)プロパン-2-イル)-4-(4-フルオロフェニル)-1H-イミダゾール-1-イル)酢酸エチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ベンジルオキシカルボニル保護アミノ基は、生理的条件下で切断される可能性があり、化合物が標的に相互作用することを可能にします。フルオロフェニル基とイミダゾール環は、化合物の結合親和性と特異性に貢献します。
類似化合物との比較
類似化合物
2-(2-(2-(((ベンジルオキシ)カルボニル)アミノ)プロパン-2-イル)-4-フェニル-1H-イミダゾール-1-イル)酢酸エチル: フッ素原子がないため、反応性と結合特性に影響を与える可能性があります。
2-(2-(2-(((ベンジルオキシ)カルボニル)アミノ)プロパン-2-イル)-4-(4-クロロフェニル)-1H-イミダゾール-1-イル)酢酸エチル: フッ素の代わりに塩素原子を含んでいるため、化学的挙動が変わる可能性があります。
独自性
2-(2-(2-(((ベンジルオキシ)カルボニル)アミノ)プロパン-2-イル)-4-(4-フルオロフェニル)-1H-イミダゾール-1-イル)酢酸エチルにフルオロフェニル基が存在することで、親油性の上昇や生物学的標的との特定の相互作用の可能性など、独自の特性が与えられ、類似の化合物とは区別されます。
特性
CAS番号 |
1261118-03-9 |
|---|---|
分子式 |
C24H26FN3O4 |
分子量 |
439.5 g/mol |
IUPAC名 |
ethyl 2-[4-(4-fluorophenyl)-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]imidazol-1-yl]acetate |
InChI |
InChI=1S/C24H26FN3O4/c1-4-31-21(29)15-28-14-20(18-10-12-19(25)13-11-18)26-22(28)24(2,3)27-23(30)32-16-17-8-6-5-7-9-17/h5-14H,4,15-16H2,1-3H3,(H,27,30) |
InChIキー |
RPKRLAJUTPXLDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




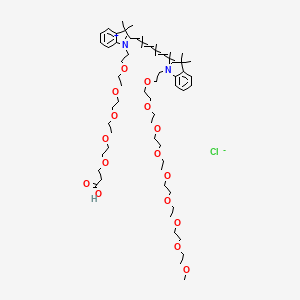
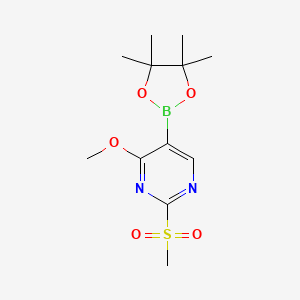
![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)
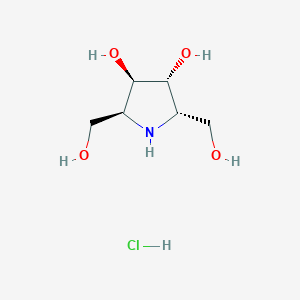



![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
